molecular formula C7H8Cl2O2 B14292749 2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 116546-55-5

2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B14292749
CAS No.: 116546-55-5
M. Wt: 195.04 g/mol
InChI Key: VDEPBWREPUXHJS-UHFFFAOYSA-N
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Description

2,2-Dichloro-3-methylbicyclo[111]pentane-1-carboxylic acid is a unique bicyclic compound characterized by its rigid structure and the presence of two chlorine atoms and a carboxylic acid group This compound is part of the bicyclo[11

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid typically involves the photochemical reaction of propellane with diacetyl, followed by a haloform reaction to introduce the chlorine atoms. This method allows for the construction of the bicyclo[1.1.1]pentane core in a relatively efficient manner .

Industrial Production Methods

While specific industrial production methods for 2,2-Dichloro-3-methylbicyclo[11This includes the use of flow photochemical reactors to scale up the production of the bicyclo[1.1.1]pentane core .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions modify the carboxylic acid group .

Mechanism of Action

The mechanism of action of 2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds, while the chlorine atoms can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity for various biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of chlorine atoms, which can significantly alter its reactivity and interactions compared to its fluorinated or methoxycarbonyl counterparts. This makes it a valuable compound for specific applications where chlorine’s properties are advantageous .

Properties

CAS No.

116546-55-5

Molecular Formula

C7H8Cl2O2

Molecular Weight

195.04 g/mol

IUPAC Name

2,2-dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C7H8Cl2O2/c1-5-2-6(3-5,4(10)11)7(5,8)9/h2-3H2,1H3,(H,10,11)

InChI Key

VDEPBWREPUXHJS-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(C2(Cl)Cl)C(=O)O

Origin of Product

United States

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